molecular formula C24H25ClN2O5S B2503956 Ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate CAS No. 867040-35-5

Ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate

Cat. No. B2503956
CAS RN: 867040-35-5
M. Wt: 488.98
InChI Key: ABEQLGNAUMIMBJ-UHFFFAOYSA-N
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Description

Ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate is a chemical compound with the molecular formula C24H25ClN2O5S and a molecular weight of 488.98. It is a derivative of quinoline, a well-known nitrogenous tertiary base .


Synthesis Analysis

The synthesis of this compound involves a condensation reaction. Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is treated with substituted hydrazine to yield a series of pyrazolo[4,3-c]quinolin-3,4-dione regioisomers . This is a simple and convenient method for the synthesis of these compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline moiety, a piperidine ring, and a methoxyphenylsulfonyl group. The quinoline moiety is a nitrogenous tertiary base with a hetero nucleus . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is a condensation reaction. This reaction involves the combination of two molecules to form a larger molecule, usually with the loss of a small molecule such as water .

Scientific Research Applications

Synthesis and Metabolic Studies

The compound has been utilized in the synthesis of metabolites related to TAK-603, where it served as a foundational chemical structure. The studies focused on creating new, efficient synthesis routes and understanding the compound's behavior in metabolic processes (Mizuno et al., 2006).

Regioselectivity in Chemical Reactions

Researchers investigated the influence of solvents on the regioselectivity of sulfoxide thermolysis in related β‐Amino‐α‐sulfinyl esters. Understanding these solvent effects is crucial for designing specific synthetic routes in organic chemistry (Bänziger et al., 2002).

Anticancer Research

This compound has been linked to the synthesis of new propanamide derivatives. These derivatives, with a structure appended to 1,3,4-oxadiazole hybrids, were evaluated for their potential as anticancer agents. Some synthesized compounds exhibited significant anticancer activity, marking them as promising candidates for further research (Rehman et al., 2018).

Antibacterial and Antifungal Activities

The compound is part of a broader group of chemicals used in synthesizing novel derivatives with significant antimicrobial properties. These synthesized derivatives have been evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens (Srinivasan et al., 2010).

Broad-Spectrum Antibacterial Agent Synthesis

Researchers have synthesized derivatives related to this compound for developing potent broad-spectrum antibacterial agents effective against resistant organisms like MRSA. This research underscores the compound's role in tackling antibiotic resistance (Hashimoto et al., 2007).

Future Directions

The future directions for this compound could involve further exploration of its pharmacological properties. Quinoline derivatives have been found to be versatile in many significant fields, and there is potential for this compound to be used in the treatment of various health threats .

properties

IUPAC Name

ethyl 1-[6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O5S/c1-3-32-24(28)16-5-4-12-27(15-16)23-20-13-17(25)6-11-21(20)26-14-22(23)33(29,30)19-9-7-18(31-2)8-10-19/h6-11,13-14,16H,3-5,12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEQLGNAUMIMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate

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